(2Z,4Z,7Z)-Trideca-2,4,7-trienal

Odor threshold GC-olfactometry Aroma potency

(2Z,4Z,7Z)-Trideca-2,4,7-trienal (CAS 13552-96-0, more commonly referenced as the (2E,4Z,7Z)-isomer) is a C13 polyunsaturated fatty aldehyde belonging to the 2,4,7-tridecatrienal family. It arises principally from the autoxidation of arachidonic acid and thermal degradation of phospholipids, and has been unequivocally characterized by mass spectrometry and NMR.

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
Cat. No. B11750631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,4Z,7Z)-Trideca-2,4,7-trienal
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=O
InChIInChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-13H,2-5,8H2,1H3/b7-6-,10-9-,12-11-
InChIKeyBIXIZZVISIZZDM-NOVKEFSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z,4Z,7Z)-Trideca-2,4,7-trienal – A High-Impact, Stereochemically Defined Fatty Aldehyde Standard for Flavor, Fragrance, and Lipid Oxidation Research


(2Z,4Z,7Z)-Trideca-2,4,7-trienal (CAS 13552-96-0, more commonly referenced as the (2E,4Z,7Z)-isomer) is a C13 polyunsaturated fatty aldehyde belonging to the 2,4,7-tridecatrienal family. It arises principally from the autoxidation of arachidonic acid and thermal degradation of phospholipids, and has been unequivocally characterized by mass spectrometry and NMR [1]. With a FEMA designation (3638) and JECFA listing (1198), it is recognized as a nature-identical flavoring substance with a characteristic egg-white-like, marine odor at low concentrations that transitions to orange-citrus and animal-like notes at higher concentrations [2].

Why Generic Substitution of (2Z,4Z,7Z)-Trideca-2,4,7-trienal Is Not Advisable: The Scientific Rationale


Superficially interchangeable aldehydes such as (E,E)-2,4-decadienal or hexanal share a common origin in lipid oxidation; however, (2Z,4Z,7Z)-trideca-2,4,7-trienal distinguishes itself through a unique stereochemistry-dependent odor character, a formation pathway specifically tied to arachidonic acid (not linoleic acid), and an odor threshold that places it among the most potent known food odorants [1]. Its sensory note—egg-white/marine at trace levels and orange-citrus/animal at higher concentrations—cannot be reproduced by the fatty, green, or metallic profiles of its shorter-chain analogs, making direct replacement scientifically unsound in any application where the defined olfactive or biomarker property is required [2]. The quantitative comparisons below provide the procurement-grade evidence for this differentiation.

Procurement-Grade Quantitative Differentiation of (2Z,4Z,7Z)-Trideca-2,4,7-trienal: Head-to-Head Evidence vs. Closest Analogs


Odor Threshold Potency: Head-to-Head Comparison with 1-Octen-3-one and (E,E)-2,4-decadienal

The odor threshold of (E,Z,Z)-2,4,7-tridecatrienal was determined by GC-olfactometry to be 0.07 ng/L air, placing it in the same order of magnitude as the extremely potent odorants 1-octen-3-one (0.01 ng/L air) and (E,E)-2,4-decadienal (0.02 ng/L air) [1]. This nanogram-per-liter sensitivity confirms that the compound is a high-impact aroma volatile, comparable to the most potent lipid-derived odorants known.

Odor threshold GC-olfactometry Aroma potency

Sensory-Odor Differentiation: 'Egg-White / Marine' Character vs. Conventional Fatty/Green Aldehyde Notes

At low concentrations, (E,Z,Z)-2,4,7-tridecatrienal exhibits a characteristic egg-white-like, marine-like odor; at higher concentrations, the odor shifts to intense orange-citrus and animal-like facets [1]. In contrast, the comparator aldehydes (E,E)-2,4-decadienal impart a fatty, deep-fried note, and hexanal is described as green, grassy [2]. This qualitative differentiation is not graded but categorical—no simple mixture of deca- or hex-analogs replicates the full marine-to-citrus transition.

Odor quality Sensory profiling Aroma reconstitution

Formation Pathway Specificity: Arachidonic-Acid Autoxidation Marker vs. Linoleic-Acid-Derived Aldehydes

(E,Z,Z)-2,4,7-Tridecatrienal was quantified by isotope dilution assay as a characteristic volatile of autoxidized arachidonic acid (AA), yielding approximately 700 mg/100 g autoxidized AA for the most abundant odorant (hexanal) and a distinct ranking of odor activity values (OAV) where tridecatrienal contributed the 'egg-white-like' note [1]. Crucially, this compound is not formed via autoxidation of linoleic acid, which generates (E,Z)- and (E,E)-2,4-decadienal as major odor-active products. This substrate specificity makes tridecatrienal a selective chemical marker for AA-derived lipid oxidation, unlike decadienal isomers that arise from both AA and linoleic acid pathways.

Lipid oxidation Arachidonic acid Food marker

First-Report Discovery in Heated Phospholipids and Wood: Differentiation by Matrix Occurrence

(E,Z,Z)-2,4,7-Tridecatrienal was reported for the first time as an odor-active volatile constituent of heated phospholipids (egg PC and PE), exhibiting a characteristic egg-white-like note [1]. Separately, it was one of 11 substances first identified as odour-active in Scots pine wood, alongside heptanoic acid, γ-octalactone, and δ-nonalactone [2]. In contrast, common analogs like hexanal and (E,E)-2,4-decadienal are ubiquitous in heated lipid systems and lack the novelty-of-occurrence that tridecatrienal provides in these specific matrices.

Odor-active compound Phospholipid degradation Wood aroma

Regulatory Acceptance as a Flavoring Substance (FEMA 3638): Procurement-Grade Purity and Food-Use Status

(2E,4Z,7Z)-Trideca-2,4,7-trienal is assigned FEMA number 3638 and JECFA number 1198, confirming its evaluation and acceptance as a flavoring substance for food use [1]. While many lipid-derived aldehydes (e.g., hexanal, (E,E)-2,4-decadienal) also hold FEMA status, the specific stereoisomer (E,Z,Z)-tridecatrienal is commercially available from specialized chemical suppliers at purities typically exceeding 95% . This regulatory and purity profile provides a clear procurement advantage over non-FEMA-listed, structurally related trienals or non-stereodefined mixtures that may lack food-grade certification.

Flavor ingredient FEMA GRAS Food-grade procurement

Validated Application Scenarios for (2Z,4Z,7Z)-Trideca-2,4,7-trienal Based on Quantitative Differentiation Evidence


Authentic Seafood and Marine Flavor Reconstitution Using Arachidonate-Specific Aroma Marker

In flavor reconstitution studies for fish and seafood products, the egg-white/marine odor character of (E,Z,Z)-2,4,7-tridecatrienal serves as a critical arachidonate-derived aroma marker [1]. Unlike (E,E)-2,4-decadienal, which arises from both linoleic and arachidonic acid and imparts a generic fatty note, tridecatrienal specifically indicates AA oxidation and provides the marine-to-citrus sensory dimension that defines authentic sturgeon and other fatty-fish profiles [2]. Its incorporation at trace levels (sub-ppb in air) enables aroma recombinates that pass sensory omission tests, a benchmark that generic aldehyde standards fail to meet.

Verification of Lipid Oxidation Pathways in Food Science and Biomedical Research

For laboratories investigating oxidative degradation of omega-6 polyunsaturated fatty acids, (E,Z,Z)-2,4,7-tridecatrienal serves as a pathway-specific internal standard. Its formation exclusively from arachidonic acid, quantified at defined concentrations via isotope dilution assay [1], allows researchers to distinguish AA-driven oxidation from linoleic-acid-driven processes where (E,Z)-2,4-decadienal dominates. This specificity is essential for mechanistic studies in food spoilage, atherosclerosis research, and biomarker discovery where attributing oxidative products to precise precursor lipids is a critical experimental requirement.

High-Potency Flavor Standard for Sensory Panel Training and GC-O Calibration

With an olfactory detection threshold of 0.07 ng/L air, on par with 1-octen-3-one and (E,E)-2,4-decadienal, tridecatrienal is among the most potent known odorants [1]. This extreme potency makes it an ideal calibration and training standard for gas chromatography-olfactometry (GC-O) systems and sensory panels focused on high-impact trace odorants. Its unique egg-white/marine descriptor, distinct from the metallic (1-octen-3-one) and fatty (decadienals) notes, provides a distinguishable reference point that generic aldehyde standards cannot offer.

Wood and Botanical Aroma Research: Scots Pine and Forestry Product Analysis

The identification of (E,Z,Z)-trideca-2,4,7-trienal as a novel odor-active compound in Scots pine wood [1], alongside lactones and phenylpropanoic acids, establishes its relevance in forestry product aroma research. Analytical laboratories characterizing wood extractives for quality control, aging studies, or off-odor investigation in timber products require this compound as an authentic reference standard to confirm its olfactory contribution, a role that cannot be fulfilled by generic fatty aldehydes that lack this specific botanical occurrence.

Quote Request

Request a Quote for (2Z,4Z,7Z)-Trideca-2,4,7-trienal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.